molecular formula C16H18N2OS B471500 3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE CAS No. 337496-59-0

3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE

Cat. No.: B471500
CAS No.: 337496-59-0
M. Wt: 286.4g/mol
InChI Key: HRNWUCRQFANYOL-UHFFFAOYSA-N
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Description

3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a thioxo group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline and an appropriate thiocarbonyl compound, the reaction proceeds through intermediate steps involving condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent due to its ability to interfere with biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with molecular targets in biological systems. The thioxo group and quinazolinone core can interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in cell proliferation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2-thioxo-4-oxazolidinone: Similar in having a thioxo group but differs in the core structure.

    Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate: Shares the thioxo functionality but has a different overall structure.

Uniqueness

3-ETHYL-5,5-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is unique due to its specific combination of functional groups and the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

337496-59-0

Molecular Formula

C16H18N2OS

Molecular Weight

286.4g/mol

IUPAC Name

3-ethyl-5,5-dimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one

InChI

InChI=1S/C16H18N2OS/c1-4-18-14(19)12-13(17-15(18)20)11-8-6-5-7-10(11)9-16(12,2)3/h5-8H,4,9H2,1-3H3,(H,17,20)

InChI Key

HRNWUCRQFANYOL-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=S

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC2(C)C)NC1=S

Origin of Product

United States

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